
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound that belongs to the class of dithiazolidinones This compound is characterized by a unique structure that includes a dithiazolidinone ring with a sulfanylidene group and a 3-methylbutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with a suitable halide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the dithiazolidinone ring.
科学研究应用
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dithiazolidinone ring can also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
4-(3-Methylbutyl)-1,2,4-triazolidin-3-one: Similar structure but with a triazolidinone ring.
5-(3-Methylbutyl)-1,2,4-thiadiazolidin-3-one: Contains a thiadiazolidinone ring instead of dithiazolidinone.
4-(3-Methylbutyl)-1,2,4-oxazolidin-3-one: Features an oxazolidinone ring.
Uniqueness
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and potential applications compared to its analogs
属性
CAS 编号 |
89570-10-5 |
|---|---|
分子式 |
C7H11NOS3 |
分子量 |
221.4 g/mol |
IUPAC 名称 |
4-(3-methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C7H11NOS3/c1-5(2)3-4-8-6(9)11-12-7(8)10/h5H,3-4H2,1-2H3 |
InChI 键 |
SDYJBHKHKNRCIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C(=O)SSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)

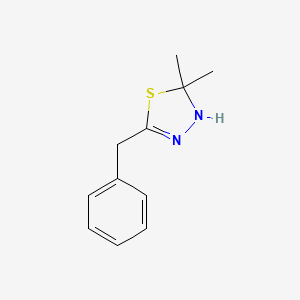
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
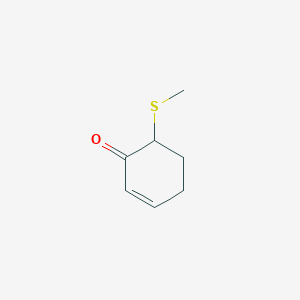
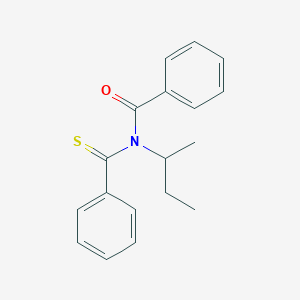
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)

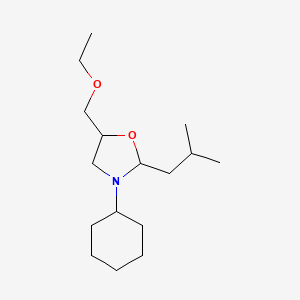
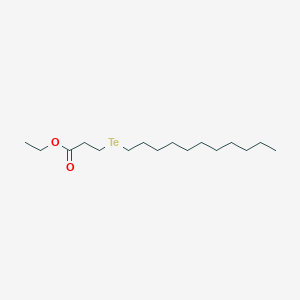


![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
